molecular formula C12H12N2O B2603498 (E)-2-cyano-3-(2,4-dimethylphenyl)prop-2-enamide CAS No. 98011-38-2

(E)-2-cyano-3-(2,4-dimethylphenyl)prop-2-enamide

Cat. No. B2603498
CAS RN: 98011-38-2
M. Wt: 200.241
InChI Key: DZKYWLVRMBVISK-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(2,4-dimethylphenyl)prop-2-enamide, also known as DMF-DAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of 2,4-dimethylphenylacetonitrile and has a molecular formula of C13H13N2O.

Scientific Research Applications

Catalytic Processes and Enantioselectivity

One significant area of research involving compounds similar to “(E)-2-cyano-3-(2,4-dimethylphenyl)prop-2-enamide” includes studies on the rhodium-catalyzed hydrogenation of enamides. Research shows that the catalytic process and the choice of ligands can significantly influence the reaction mechanism and outcomes, including enantioselectivity. This has implications for synthetic chemistry, where the precise control of stereochemistry is crucial for the development of pharmaceuticals and other active molecules (Donoghue, Helquist, & Wiest, 2007).

Polymer Synthesis and Characterization

Another application involves the synthesis and characterization of new polyamides, polyimides, and poly(amide-imide)s. Researchers have developed novel materials containing triphenylamine groups, showing promising properties for high-performance plastics. These materials exhibit high glass transition temperatures and could be used in various industrial applications, such as in the electronics and aerospace sectors (Liaw, Hsu, Chen, & Lin, 2002).

Heterocyclic Synthesis

Enaminones serve as versatile building blocks in heterocyclic synthesis, enabling the creation of various heterocyclic compounds with potential applications in drug development and material science. For example, enaminones have been used to synthesize new derivatives of nicotinic acid and thienopyridine, which are important structures in medicinal chemistry (Abdel-Khalik, Eltoukhy, Agamy, & Elnagdi, 2004).

Organic Dye Synthesis

The compound has also been investigated in the synthesis of organic dyes. Research into the synthesis and properties of related compounds demonstrates the potential for developing new dyes with specific applications in materials science, including electrochromic devices and photovoltaic cells (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Anticancer Activity

Research into novel dihydropyrimidinone derivatives based on enaminone structures, similar to “(E)-2-cyano-3-(2,4-dimethylphenyl)prop-2-enamide,” has shown significant anticancer activity. These studies suggest the potential for developing new therapeutic agents based on modifications of the enaminone core structure (Bhat, Al-Omar, Naglah, & Al‐Dhfyan, 2022).

properties

IUPAC Name

(E)-2-cyano-3-(2,4-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-3-4-10(9(2)5-8)6-11(7-13)12(14)15/h3-6H,1-2H3,(H2,14,15)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKYWLVRMBVISK-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=C(C#N)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-(2,4-dimethylphenyl)prop-2-enamide

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